For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1,4-Dibromotetrafluorobenzene (CAS 344-03-6)
This technical guide provides a comprehensive overview of 1,4-Dibromotetrafluorobenzene (CAS 344-03-6), a versatile fluorinated aromatic compound. It details its chemical and physical properties, safety and handling protocols, key applications, and detailed experimental methodologies.
Core Properties and Identification
1,4-Dibromotetrafluorobenzene is a specialized aromatic compound recognized for its stability and utility as a chemical intermediate.[1][2] Its structure, featuring a tetrafluorinated benzene (B151609) ring with two bromine atoms in a para-substitution pattern, makes it a valuable building block in various fields of chemical synthesis.[1]
| Identifier | Value | Source(s) |
| IUPAC Name | 1,4-dibromo-2,3,5,6-tetrafluorobenzene | [3][4] |
| CAS Number | 344-03-6 | [1][5][6] |
| Molecular Formula | C₆Br₂F₄ | [1][6] |
| Molecular Weight | 307.87 g/mol | [1][5][6] |
| EC Number | 206-448-5 | [5] |
| MDL Number | MFCD00000309 | [1][5] |
| PubChem CID | 67653 | [1][3] |
| SMILES | C1(=C(C(=C(C(=C1Br)F)F)Br)F)F | [3] |
| InChI Key | QFTZULJNRAHOIY-UHFFFAOYSA-N | [4][5] |
Physicochemical Data
The compound is a white to off-white crystalline solid at room temperature.[1] It is noted for its thermal stability and resistance to degradation, which are valuable properties in the synthesis of advanced materials.[1][2]
| Property | Value | Source(s) |
| Appearance | White to almost white powder to crystal | [1] |
| Melting Point | 77 - 81 °C | [1][5][7] |
| Purity | ≥98% (GC) to ≥99% | [1][5] |
| Solubility | Almost transparent in methanol | [7][8] |
| Storage Temperature | Room Temperature | [1] |
Safety and Handling
Proper handling of 1,4-Dibromotetrafluorobenzene is essential due to its irritant properties. Adherence to safety protocols is mandatory to minimize risk.
| Category | Information | Source(s) |
| Signal Word | Warning | [5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5][9] |
| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [5][9] |
| Personal Protective Equipment | Dust mask (type N95, US), Eyeshields, Gloves | [5] |
| Storage Class | 11 (Combustible Solids) | [5] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [9] |
| First Aid (Skin) | Take off contaminated clothing. Wash with plenty of water. | [9] |
| First Aid (Inhalation) | Move person to fresh air and keep comfortable for breathing. | [9] |
Key Applications in Research and Development
1,4-Dibromotetrafluorobenzene serves as a critical intermediate in multiple high-tech and research-intensive industries. Its unique combination of bromine and fluorine atoms enhances its reactivity and makes it a preferred choice for applications requiring precision and stability.[2]
-
Synthesis of Fluorinated Compounds : It is a key intermediate for synthesizing various polyfluoroaromatic compounds, which are significant in the development of pharmaceuticals and agrochemicals.[1][10]
-
Material Science : The compound is used to create advanced polymers with enhanced thermal and chemical resistance.[1][2] It is also a precursor for polyfluorinated polyphenylenes, which have applications as special lubricants and protective coatings.[10]
-
Electronics : Due to its excellent dielectric properties, it finds use in producing specialty coatings, insulating materials, and other electronic components.[1][2]
-
Organic Chemistry Research : As a versatile reagent, it helps researchers study reaction mechanisms and forge new synthetic pathways.[1]
-
Fragment-Based Drug Discovery : Fluorinated compounds are of particular interest in ¹⁹F-NMR spectroscopy, a powerful tool for fragment screening in drug discovery to explore interactions between ligands and biological targets.[11]
-
Environmental Studies : The compound is utilized in environmental research to understand the behavior and fate of brominated compounds in ecosystems.[1]
Caption: Logical overview of the primary applications of 1,4-Dibromotetrafluorobenzene.
Experimental Protocols
The following protocols are based on methodologies described in "Fluorine Notes".[10]
Synthesis of 1,4-Dibromotetrafluorobenzene via Pyrolysis
This process describes the preparation of the title compound from 4-bromotetrafluorobenzenethiol and bromine.[10]
Materials and Equipment:
-
4-bromotetrafluorobenzenethiol
-
Bromine
-
Pyrolysis apparatus
-
Distillation equipment
-
Bruker AV–300 spectrometer (for NMR analysis)
-
HP G1801A chromatograph with a mass-selective detector (for GC-MS analysis)
Procedure:
-
The pyrolysis of 4-bromotetrafluorobenzenethiol is carried out in the presence of bromine.
-
The reaction is conducted at a temperature of approximately 400°C.[10]
-
The resulting product, 1,4-dibromotetrafluorobenzene, is then isolated from the reaction mixture.
-
Purification can be achieved through standard techniques such as distillation or recrystallization.
-
Product identity and purity are confirmed using ¹⁹F and ¹H NMR spectroscopy and GC-MS.[10]
Caption: Workflow for the synthesis of 1,4-Dibromotetrafluorobenzene.
Reaction with Potassium Hydrosulfide (B80085) (KSH)
This protocol details the reaction of 1,4-dibromotetrafluorobenzene with KSH, which primarily results in the substitution of bromine atoms with hydrogen.[10]
Materials and Equipment:
-
1,4-dibromotetrafluorobenzene
-
Potassium hydrosulfide (KSH) solution in ethylene (B1197577) glycol (~4-4.2 mol/L)
-
Dimethylformamide (DMF)
-
Reaction vessel with stirring capability
-
NMR and GC-MS for analysis
Procedure (Typical):
-
Dissolve 1,4-dibromotetrafluorobenzene in DMF in the reaction vessel.
-
With stirring, add the solution of KSH in ethylene glycol to the dissolved compound.
-
Note that mixing the reactants may cause spontaneous heating of the reaction mixture.[10]
-
The reaction leads to a mixture of products, with 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) being the predominant compound formed, alongside smaller amounts of other thiols and tetrafluorobenzenes.[10]
-
The composition of the resulting mixture is highly dependent on reaction conditions such as temperature and the order of reactant mixing.[10] For instance, lower temperatures (1-5°C) can alter the product ratios.[10]
-
Analyze the resulting mixture using ¹⁹F and ¹H NMR and GC-MS to identify and quantify the products.[10]
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of 1,4-Dibromotetrafluorobenzene.
| Technique | Data Reference | Source(s) |
| ¹⁹F NMR | Chemical shifts (δ, ppm) are recorded downfield from C₆F₆ as an internal standard. | [10] |
| ¹H NMR | Chemical shifts (δ, ppm) are recorded downfield from TMS, with HMDS (0.04 ppm from TMS) used as an internal standard. | [10] |
| Mass Spec (GC-MS) | Ionizing electron energy of 70 eV is typically used. | [10] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1,4-Dibromo-2,3,5,6-tetrafluorobenzene | C6Br2F4 | CID 67653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dibromotetrafluorobenzene, 99% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1,4-ジブロモテトラフルオロベンゼン ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. 1,4-DIBROMOTETRAFLUOROBENZENE | 344-03-6 [chemicalbook.com]
- 8. 1,4-Dibromotetrafluorobenzene, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]
- 11. mdpi.com [mdpi.com]
